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Core Pharmacokinetic Parameters of Poziotinib

The table below summarizes the key population pharmacokinetic parameters for poziotinib and its two

primary metabolites, M1 and M2, derived from studies in patients with advanced solid malignancies [1].

Parameter Poziotinib (Parent Drug) Metabolite M1 Metabolite M2
Structural Model Two-compartment model One-compartment  One-compartment

model model
Absorption (Ka) 1.45+0.23ht - -

Apparent Clearance (CL/IF) 34.5L/h (29.4% CV) - -

Central Volume of 185 +12.7L - -
Distribution (VclF)

Apparent Peripheral 164 L (53.5% CV) - -
Volume of Distribution
(VpIF)
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Parameter Poziotinib (Parent Drug)
Primary Metabolizing CYP3A4 (major route),
Enzymes CYP2D6 (partial route) [2] [3]

Effect of Food

[4]

Alters absorption rate
(increased Tmax in fed state)

[1] [5]

Influential Covariate Body Weight (on Vc)

Metabolite M1

Formed mainly
CYP3A4

Metabolite M2

by  Formed mainly by
CYP2D6

Key Experimental Protocols in PK Research

Understanding how these parameters are derived is critical. Here are methodologies from key studies.

Population PK Model Cocktail Method for CYP
Study Focus o )
Development [1] Inhibition/Induction [4]
Objective Develop a population PK model Investigate poziotinib's potential to inhibit or
for poziotinib and its metabolites. induce cytochrome P450 (CYP) enzymes.
Subjects 72 patients from phase | studies. Sprague-Dawley rats (in vivo) and Rat Liver
Microsomes (RLMs, in vitro).
Dosing Oral tablets (0.5-32 mg) on In vivo: Co-administration of poziotinib with a
intermittent (14-day on/7-day off) cocktail of CYP probe substrates. In vitro:
or continuous schedules. Incubation of poziotinib with RLMs and
NADPH.
Sample Serial blood samples collected Serial blood samples collected from rats after
Collection over 24-48 hours after dosing on probe substrate administration.
Day 1 and Day 14.
Analytical Nonlinear mixed-effect modeling UPLC-MS/MS to quantify probe substrates and
Method (NONMEM). their metabolites in plasma and microsomes.
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Population PK Model

Study Focus
Development [1]

Key
Measurements

Estimation of population mean PK
parameters, inter-individual
variability, and covariate effects
(e.g., body weight, food).

Cocktail Method for CYP
Inhibition/Induction [4]

Calculation of half-maximal inhibitory
concentration (ICso), inhibition constant (Ki),
and comparison of pharmacokinetic parameters
of probes with/without poziotinib.

Metabolism and Drug-Drug Interactions (DDIs)

Poziotinib is metabolized primarily in the liver, generating multiple metabolites, with M1 (dihydroxylation)

and M2 (demethylation) being the most significant [2] [4]. The formation of M1 is primarily mediated by
CYP3A4, while CYP2D6 plays a key role in forming M2 [2] [3] [4]. This profile makes peoziotinib

susceptible to interactions with drugs that modulate these enzymes.

The following diagram illustrates the primary metabolic pathways and potential interactions.
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Poziotinib metabolism and key CYP enzyme interactions.

¢ Clinically Observed DDIs: Pre-treatment with dacomitinib (a CYP2D6 inhibitor) in rats significantly
increased poziotinib's AUC and decreased its clearance, indicating a potential for increased
exposure and toxicity risk in humans [2]. Similarly, natural compounds like Schisandrin A and B
(found in traditional Chinese medicine) inhibited poziotinib metabolism in vitro and in rat models,
increasing systemic exposure [3].

¢ Poziotinib as a perpetrator of DDIs: In vitro and rat studies show that poziotinib itself can inhibit
CYP2B1/2C11 and induce CYP1A2/2E1, suggesting potential interactions with drugs metabolized by
these enzymes [4].

Key Clinical and Research Implications

¢ Dosing Schedule: The maximum tolerated dose (MTD) differs based on the schedule: 24 mgl/day for
an intermittent schedule (14 days on/7 days off) and 18 mgl/day for continuous dosing [5] [6].

¢ Administration: Food intake affects the absorption rate of poziotinib, which should be considered
for consistent dosing in clinical practice [1] [5].

¢ Toxicity Management: The most common treatment-emergent adverse events are diarrhea, rash,
stomatitis, pruritus, and anorexia [5] [6]. The irreversible ErbB family blockade contributes to its
efficacy and toxicity profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Poziotinib pharmacokinetics half-life distribution volume].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b001711#poziotinib-pharmacokinetics-half-life-distribution-

volume]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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